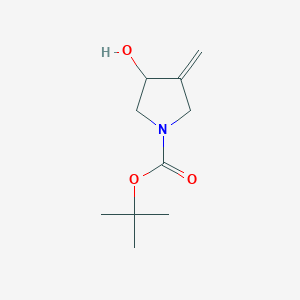

tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate

Description

tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate (CAS: 7300-91-6) is a pyrrolidine derivative with a bicyclic structure featuring a methylidene (CH₂=C) group at position 4 and a hydroxyl group at position 3, protected by a tert-butyloxycarbonyl (Boc) group. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.33 g/mol . The methylidene group introduces rigidity and electron-deficient character, making it a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in kinase inhibitor development and peptide mimetics.

Properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h8,12H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVPOKOBBHGPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=C)C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390381-86-9 | |

| Record name | tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe methylidene group is then added through a series of reactions involving reagents such as aldehydes or ketones .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The methylidene group can be reduced to form a methyl group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the methylidene group can yield a methyl-substituted pyrrolidine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The methylidene group can participate in covalent bonding with nucleophiles, altering the structure and function of biological molecules .

Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular processes. By modulating the activity of these targets, this compound can affect various physiological functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituents, stereochemistry, and functional groups, impacting reactivity, solubility, and biological activity. Below is a detailed comparison:

Functional Group Impact

- Methylidene vs. Hydroxymethyl : The methylidene group in the target compound reduces hydrogen-bonding capacity compared to the hydroxymethyl analogue (CAS 635319-09-4), leading to lower aqueous solubility but improved membrane permeability .

- Trifluoromethyl Substitution : The CF₃ group in CAS 1052713-78-6 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions but complicating synthetic routes due to steric hindrance .

- Amino vs. Hydroxyl: The amino derivative (CAS 330681-18-0) exhibits higher basicity (pKa ~9.5 vs. ~13 for hydroxyl), enabling pH-dependent solubility, but requires protection during synthesis to avoid side reactions .

Stereochemical Considerations

- The (3R,4R) configuration in CAS 635319-09-4 and CAS 330681-18-0 enhances binding to chiral enzyme active sites (e.g., proteases), whereas the (3R,4S) configuration in CAS 1052713-78-6 may reduce off-target interactions in kinase inhibitors .

Database Cross-Referencing

- The compound and its analogues are cataloged in PubChem , ChemSpider , and Zinc , with structural data available in SMILES and InChI formats for virtual screening applications .

Biological Activity

Tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate (TBHMP) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TBHMP is characterized by its unique pyrrolidine structure, which contributes to its biological properties. The chemical formula is , and it features a tert-butyl group, a hydroxyl group, and a methylidene moiety that enhance its solubility and reactivity.

Research indicates that TBHMP exhibits various biological activities, particularly in neuroprotection and anti-inflammatory effects. Key mechanisms include:

- Inhibition of Enzymes : TBHMP has been shown to inhibit acetylcholinesterase (AChE) and β-secretase, enzymes involved in the pathogenesis of Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

- Reduction of Oxidative Stress : The compound has shown efficacy in reducing oxidative stress markers in cell cultures exposed to amyloid-beta (Aβ) peptides. This reduction is associated with decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a protective role against neuroinflammation .

In Vitro Studies

In vitro experiments have confirmed that TBHMP can protect astrocytes from Aβ-induced cell death. Specifically, treatment with TBHMP resulted in approximately 20% reduction in cell death compared to Aβ-only controls. However, the protective effects were moderate, indicating that further optimization may be necessary for clinical applications .

In Vivo Studies

In vivo assessments using rodent models have shown that while TBHMP exhibits some protective effects against cognitive decline induced by scopolamine, it did not significantly outperform established treatments like galantamine. This suggests limitations in bioavailability or efficacy when administered systemically .

Case Studies

Several studies have explored the therapeutic potential of TBHMP:

- Neuroprotective Effects : A study investigating the compound's effects on cognitive function demonstrated that TBHMP could mitigate memory deficits in animal models subjected to Aβ exposure, although results varied based on dosage and administration route .

- Inflammation Modulation : Another research highlighted TBHMP's ability to modulate inflammatory responses in astrocytes, indicating its potential as an anti-inflammatory agent in neurodegenerative conditions .

Comparative Data Table

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-hydroxy-4-methylidenepyrrolidine-1-carboxylate?

A common synthetic route involves using N,N-dimethylaminopyridine (DMAP) and triethylamine as catalysts in dichloromethane at 0–20°C. These conditions facilitate efficient esterification or hydroxyl-group protection. Reaction monitoring via TLC or HPLC is critical to track intermediate formation, and purification typically employs silica-gel column chromatography .

Q. How can researchers ensure the purity of this compound during isolation?

After synthesis, purification is achieved through silica-gel column chromatography using gradients of ethyl acetate and hexane. Analytical methods like HPLC (with C18 columns) and NMR spectroscopy (¹H/¹³C) are essential for verifying purity. For example, ¹H NMR should confirm the absence of residual solvents (e.g., dichloromethane at δ 5.32 ppm) and byproducts .

Q. What safety protocols should be followed when handling this compound?

While acute toxicity data are limited, standard precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL) are widely used for small-molecule crystallography. For this compound, single-crystal X-ray diffraction can confirm stereochemistry at C3 (hydroxy group) and the geometry of the methylidene moiety. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement should focus on resolving hydrogen-bonding networks involving the hydroxyl group .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

The methylidene group (C4) is susceptible to electrophilic addition. To avoid polymerization or undesired cyclization:

- Use mild Lewis acids (e.g., ZnCl₂) for selective substitutions.

- Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers before reactions at C3.

- Monitor reaction progress in real-time using in-situ IR spectroscopy to detect intermediate species .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

Stability studies suggest:

- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the tert-butyl ester at >25°C.

- Nonpolar solvents (e.g., hexane) : Improve shelf life but may lead to precipitation.

- Storage : Store at –20°C under nitrogen in amber vials to prevent photodegradation and moisture uptake .

Data Contradictions and Analytical Challenges

Q. How should researchers address discrepancies in reported toxicity profiles?

Existing safety data sheets (SDS) lack comprehensive toxicity data . To resolve contradictions:

Q. Why do NMR spectra sometimes show unexpected peaks in synthesized batches?

Common artifacts include:

- Rotamers : Due to restricted rotation around the carbamate bond (N–COO–t-Bu), leading to split signals in ¹H NMR.

- Solvent adducts : Dichloromethane traces may form hydrogen bonds with the hydroxyl group, altering chemical shifts.

- Resolution : Use high-field NMR (≥500 MHz) and deuterated DMSO-d₆ to enhance signal separation .

Biological and Mechanistic Studies

Q. What methodologies are used to study this compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : To measure binding affinity for enzymes (e.g., proteases).

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the pyrrolidine ring in aqueous environments.

- Fluorescence Quenching : Assess interactions with serum albumin to predict pharmacokinetics .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions.

- Cyclodextrin Complexation : Enhances aqueous solubility via host-guest interactions.

- pH Adjustment : The hydroxyl group (pKa ~10–12) can be deprotonated in basic buffers (pH >10) .

Advanced Analytical Techniques

Q. What LC-MS parameters are optimal for quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.